Ile-Ile
Overview
Description
Ile-Ile is a dipeptide formed from two L-isoleucine residues. It has a role as a Mycoplasma genitalium metabolite and a human metabolite. It derives from a L-isoleucine.
Mechanism of Action
Target of Action
Peptides similar to ile-ile have been shown to interact with various enzymes and receptors in the body, influencing a range of physiological processes .
Mode of Action
It’s known that peptides can interact with their targets in a variety of ways, including binding to receptors or enzymes, altering their activity, and triggering downstream signaling pathways .
Pharmacokinetics
It’s known that peptides can be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Peptides similar to this compound have been shown to have various effects, such as antihypertensive effects .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIOZZGJNOEQS-XKNYDFJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Ile-Ile exhibit biological activity on its own?
A1: Yes, this compound has been shown to possess neuroprotective properties. [] It can prevent the reduction of cell viability in SH-SY5Y cells induced by serum deprivation. []
Q2: What is the mechanism behind the neuroprotective effects of this compound?
A2: this compound appears to act by increasing the release of neurotrophic factors, specifically brain-derived neurotrophic factor (BDNF) and glial cell-line-derived neurotrophic factor (GDNF), in SH-SY5Y cells. []
Q3: Does this compound have any immunosuppressive effects?
A3: Unlike some other neuroprotective compounds, this compound does not demonstrate significant immunosuppressive activity. [] It did not prevent concanavalin A-induced increases in interleukin-2 and interleukin-4 release in mouse spleen cells. []
Q4: Can this compound affect cholesterol metabolism?
A4: While not directly shown to impact cholesterol metabolism, a pentapeptide containing this compound, namely IIAEK (this compound-Ala-Glu-Lys), has been identified as a novel cholesterol-lowering agent. []
Q5: How does IIAEK, the pentapeptide containing this compound, influence cholesterol metabolism?
A5: IIAEK interacts with intestinal alkaline phosphatase (IAP). [] This interaction specifically activates IAP and downregulates the ATP-binding cassette transporter A1 (ABCA1), ultimately leading to improved cholesterol metabolism. []
Q6: Does the dipeptide this compound possess antioxidant activity?
A6: While not directly addressed in the provided research for this compound, an octapeptide containing this compound, specifically this compound-Ala-Val-Glu-Ala-Gly-Cys (IEC) from the microalgae Isochrysis zhanjiangensis, has demonstrated potential antioxidant activity. []
Q7: What is the molecular formula of this compound?
A7: The molecular formula of this compound is C12H24N2O3.
Q8: What is the molecular weight of this compound?
A8: The molecular weight of this compound is approximately 244.34 g/mol.
Q9: Are there any specific spectroscopic data available for this compound?
A9: While the provided research doesn't delve into detailed spectroscopic analysis of this compound alone, it does mention that various techniques, including H-NMR, C-NMR, and mass spectrometry, were utilized to characterize related peptides and intermediates. []
Q10: Does this compound exhibit self-assembly properties?
A10: Yes, molecular dynamics simulations and experimental studies have shown that this compound can self-assemble in specific solvents. [, , ]
Q11: What kind of structures does this compound form upon self-assembly?
A11: The specific structures formed by this compound during self-assembly are dependent on factors such as solvent, concentration, and temperature. Research suggests the formation of reverse micelles in chloroform in the presence of water. [, ]
Q12: How does the self-assembly of this compound compare to other dipeptides?
A12: Compared to dialanine (Ala-Ala) and diphenylalanine (Phe-Phe), this compound displays a weaker self-assembly propensity in aqueous solutions. [] Alanine-Isoleucine (Ala-Ile) exhibits stronger self-assembly than this compound. [] The order of self-assembly strength in aqueous solutions is: Phe-Phe > Ala-Ile > Ala-Ala > this compound. []
Q13: What is the significance of this compound self-assembly in biological systems?
A13: While not directly addressed in the provided research, the self-assembly of peptides like this compound could be relevant to processes like protein folding, aggregation, and the formation of biological structures.
Q14: Have computational methods been applied to study this compound?
A14: Yes, molecular dynamics simulations have been used to study the self-assembly properties of this compound in various solvents and temperatures. [, , ]
Q15: What insights have been gained from computational studies on this compound?
A15: Computational studies have provided information about the critical micellar concentration (CMC) of this compound reverse micelles at different temperatures. [, ] They've also helped understand the thermodynamic parameters associated with micelle formation, such as Gibbs free energy (ΔGqm), enthalpy (ΔHqm), and entropy (ΔSqm). [, ]
Q16: How do structural modifications to peptides containing this compound affect their activity?
A16: Research on cyclic bradykinin analogs, which contain an this compound sequence, reveals that the size of the cyclic structure significantly influences potency. [] Increasing the backbone atom number can initially enhance potency, but further increases lead to decreased activity. [] Additionally, reducing the atom number drastically diminishes potency. []
Q17: How does the N-terminal protecting group influence the conformation and activity of peptides containing this compound?
A17: Studies on a tetrapeptide containing this compound (Boc-Ala-Ile-Ile-Gly-OMe) revealed that the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus plays a crucial role in promoting a helical turn conformation in alcoholic solvents. [] Replacing Boc with an acetyl (Ac) group leads to a random coil conformation, suggesting the importance of the Boc group in stabilizing specific conformations. []
Q18: Does N-methylation of this compound impact the activity of related peptides?
A18: Yes, N-methylation of the isoleucine residue in the endothelin antagonist Ac-DBhg16-Leu-Asp-Ile-Ile-Trp21 (PD 145065) results in Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (PD 156252). [] This modification retains receptor affinity at both endothelin receptor subtypes while enhancing proteolytic stability and cellular permeability. []
Q19: What are the potential applications of this compound and related peptides?
A19: Research highlights potential applications in:
- Neuroprotection: this compound shows promise in protecting neuronal cells from damage. []
- Cholesterol management: IIAEK, containing this compound, might be developed for lowering cholesterol levels. []
- Antioxidant development: Peptides like IEC, incorporating this compound, could be further explored for their antioxidant potential. []
- Drug delivery: The self-assembly properties of this compound, particularly its ability to form reverse micelles, make it a potential candidate for drug delivery systems. [, ]
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